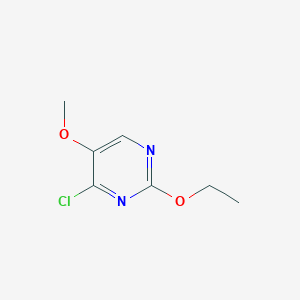

4-Chloro-2-ethoxy-5-methoxypyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-ethoxy-5-methoxypyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O2/c1-3-12-7-9-4-5(11-2)6(8)10-7/h4H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBSFLULQYYGJPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=C(C(=N1)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401276983 | |

| Record name | Pyrimidine, 4-chloro-2-ethoxy-5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401276983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353979-91-5 | |

| Record name | Pyrimidine, 4-chloro-2-ethoxy-5-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1353979-91-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrimidine, 4-chloro-2-ethoxy-5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401276983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Advanced Derivatization of 4 Chloro 2 Ethoxy 5 Methoxypyrimidine

Nucleophilic Substitution Reactions of the Chlorine Atom

The chlorine atom at the C4 position of the pyrimidine (B1678525) ring is a competent leaving group, facilitating nucleophilic aromatic substitution (SNAr) reactions. This pathway allows for the direct introduction of nitrogen, sulfur, and oxygen-based functional groups. The general mechanism involves the attack of a nucleophile on the electron-deficient C4 carbon, proceeding through a negatively charged intermediate known as a Meisenheimer complex, before the expulsion of the chloride ion to restore aromaticity. researchgate.net

The displacement of the C4-chlorine by amine nucleophiles is a fundamental method for synthesizing 4-aminopyrimidine (B60600) derivatives. These reactions are typically performed by heating the chloropyrimidine with a primary or secondary amine, often in a suitable solvent and sometimes with an added base to neutralize the hydrogen chloride formed during the reaction. nih.govlibretexts.org For less reactive systems, acid catalysis can promote the reaction, although care must be taken to avoid competing solvolysis where the solvent acts as the nucleophile. nih.gov

While specific examples detailing the amination of 4-Chloro-2-ethoxy-5-methoxypyrimidine are not prevalent in the reviewed literature, extensive research on analogous chloropyrimidines demonstrates the feasibility and general conditions for these transformations. For instance, studies on 2-chloro-4,6-dimethylpyrimidine (B132427) and ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate show that various anilines and aliphatic amines can effectively displace the C4-chloride. rsc.orgresearchgate.net Microwave irradiation has also been shown to accelerate these reactions significantly compared to conventional heating. researchgate.netresearchgate.net

Table 1: Examples of Amination Reactions on Analogous Chloropyrimidine Scaffolds This table presents data from compounds structurally similar to this compound to illustrate typical reaction conditions.

| Substrate | Amine Nucleophile | Solvent | Conditions | Product | Yield | Citation |

| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Dimethylamine | Ethanol (B145695) | Reflux, 2h | Ethyl 4-dimethylamino-2-methylthiopyrimidine-5-carboxylate | 91% | rsc.org |

| 2-Chloro-4,6-dimethylpyrimidine | Aniline | Ethanol | Microwave, 160°C, 10 min | 2-Anilino-4,6-dimethylpyrimidine | 95% | researchgate.net |

| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | Aniline | Water, 0.1 eq. HCl | 80°C, 6h | N-Phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | 86% | nih.gov |

Thiolation Reactions

The introduction of sulfur-based functional groups can be achieved by reacting this compound with thiolates or thiols. These thiolation reactions proceed via the SNAr mechanism, similar to amination, resulting in the formation of a C-S bond at the C4 position. The use of a base, such as sodium hydroxide (B78521) or an organic base, is often required to deprotonate the thiol, generating the more nucleophilic thiolate anion.

Direct studies on the thiolation of this compound are limited, but research on related substrates confirms the viability of this reaction. For example, ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate readily reacts with sodium thiophenoxide to yield the corresponding 4-phenylthio derivative in high yield, demonstrating the effective displacement of the chloro group by a sulfur nucleophile. rsc.org

Table 2: Example of a Thiolation Reaction on an Analogous Chloropyrimidine This table presents data from a compound structurally similar to this compound to illustrate the reaction.

| Substrate | Sulfur Nucleophile | Solvent | Conditions | Product | Yield | Citation |

| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Sodium thiophenoxide | Ethanol | Reflux, 2h | Ethyl 4-phenylthio-2-methylthiopyrimidine-5-carboxylate | 85% | rsc.org |

Oxygen-Nucleophile Displacements

The C4-chlorine atom can also be displaced by oxygen-based nucleophiles, such as alkoxides or hydroxide ions, to form ethers or pyrimidin-4-ones, respectively. These reactions are crucial for modifying the electronic and physical properties of the pyrimidine scaffold. Reactions with sodium or potassium alkoxides (e.g., sodium ethoxide) in an alcohol solvent typically lead to the corresponding 4-alkoxy derivative. researchgate.net

For instance, the reaction of 4,6-dichloro-2-(methylthio)pyrimidine (B19916) with sodium ethoxide in ethanol selectively displaces one of the chlorine atoms to yield 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (B1453015), highlighting the controlled nature of this substitution. researchgate.net Similarly, reaction with an excess of sodium methoxide (B1231860) can lead to the substitution of chloro groups. rsc.org Hydrolysis, the reaction with water or hydroxide, can also occur, particularly under acidic or harsh basic conditions, and may sometimes be an unwanted side reaction during other nucleophilic substitutions. nih.gov

Carbon-Carbon Bond Forming Reactions

Beyond substitution with heteroatoms, the C4-chloro group serves as a handle for constructing new carbon-carbon bonds, a key strategy in medicinal chemistry for building complex molecular skeletons. Palladium-catalyzed cross-coupling reactions are the most prominent methods for this purpose.

The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organic halide. mdpi.com For substrates like this compound, this reaction allows for the introduction of a wide array of aryl, heteroaryl, or vinyl groups at the C4 position. The catalytic cycle generally involves three main steps: oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond, transmetalation of the organic group from boron to palladium, and reductive elimination to form the final product and regenerate the palladium(0) catalyst. mdpi.com

Though electron-deficient heteroaryl chlorides can be challenging substrates, their reactivity is often sufficient for successful Suzuki couplings. mdpi.com Studies on 2,4-dichloropyrimidines have shown that these reactions can be highly regioselective, favoring substitution at the more reactive C4 position. mdpi.com The choice of catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃, K₃PO₄), and solvent (e.g., dioxane, toluene/water) is critical for achieving high yields. mdpi.combldpharm.com

Table 3: Examples of Suzuki-Miyaura Reactions on Analogous Chloropyrimidine Scaffolds This table presents data from compounds structurally similar to this compound to illustrate typical reaction conditions.

Functional Group Transformations of Alkoxy Substituents

The alkoxy groups at the C2 and C5 positions of this compound offer valuable handles for further molecular elaboration. These functional groups can undergo a variety of transformations, including selective dealkylation, oxidation, and reduction, to introduce new functionalities and enable the synthesis of diverse derivatives.

Selective Dealkylation

The selective cleavage of the ether linkages in this compound is a critical transformation for unmasking hydroxyl functionalities, which can then be used for further derivatization. The differential reactivity of the ethoxy and methoxy (B1213986) groups can, in principle, be exploited to achieve selective dealkylation.

Generally, the dealkylation of aryl methyl ethers is a common transformation in organic synthesis, with a variety of reagents available for this purpose. researchgate.net Strong Lewis acids like boron tribromide (BBr₃) are highly effective for the demethylation of aromatic methyl ethers. researchgate.net Other Lewis acids such as beryllium chloride (BeCl₂) have also been reported as highly selective reagents for the dealkylation of aryl-methyl ethers. researchgate.net Additionally, alkali organoamides like NaN(SiMe₃)₂ and LiN(i-Pr)₂ have been developed as efficient deprotecting agents for the demethylation of aryl-methyl ethers. researchgate.net For the selective cleavage of an ethyl ether over a methyl ether, or vice-versa, the choice of reagent and reaction conditions is crucial. Reagents like L-Selectride have shown chemoselectivity in the demethylation of methoxypyridine derivatives. elsevierpure.com Photocatalytic methods using copper and O₂ as an oxidant have also emerged for the dealkylation of aryl alkyl ethers under mild conditions. acs.org

The selective dealkylation of one alkoxy group over the other in this compound would likely depend on steric and electronic factors, as well as the chosen reagent. For instance, bulkier reagents might preferentially react with the less hindered ethoxy group, while other reagents might show selectivity based on the electronic nature of the C-O bond.

Table 1: Reagents for Dealkylation of Aryl Alkyl Ethers

| Reagent | Substrate Type | Conditions | Product | Yield (%) | Reference |

| BeCl₂ | Aryl-methyl ethers | Toluene, reflux, 5h | Aryl-OH | 95 | researchgate.net |

| BBr₃ | Aromatic methyl ethers | N/A | Aryl-OH | 91 | researchgate.net |

| Sodium isopropyl thiolate | Aryl methyl ethers | DMF, reflux | Aryl-OH | 38 | researchgate.net |

| L-Selectride | 4-Methoxypyridine | THF, reflux, 2h | 4-Hydroxypyridine | Good | elsevierpure.com |

| Cu/O₂ (photocatalytic) | Aryl alkyl ethers | Mild conditions | Aryl-OH | High | acs.org |

| Iodocyclohexane/DMF | Aryl methyl ethers | Reflux | Catechol from guaiacol | 91 | researchgate.net |

Oxidation Reactions (e.g., to Carbonyls or Carboxylic Acids)

Oxidation of the alkoxy substituents on the pyrimidine ring can lead to the formation of valuable carbonyl or carboxylic acid functionalities. The 5-methoxy group, upon oxidation, could potentially yield a quinone-type structure, while the 2-ethoxy group could be oxidized to a pyrimidinone.

The oxidation of methoxy groups on aromatic rings to quinones is a known transformation. nih.gov For instance, the oxidation of 5-methyl-2'-deoxycytidine (B118692) by halogenated quinoid carcinogens and hydrogen peroxide proceeds via a metal-independent mechanism. nih.gov Human cytochrome P450 enzymes have also been shown to preferentially catalyze the O-demethylation and subsequent oxidation of methoxyflavones. nih.gov While direct oxidation of the alkoxy group is one possibility, another route involves dealkylation to the corresponding phenol, which can then be oxidized to a quinone.

The oxidation of a methyl group at the 5-position of a pyrimidine to a carboxylic acid has been documented, suggesting that the pyrimidine ring is stable to certain oxidative conditions. This provides a precedent for the potential oxidation of the methoxy group at the same position to a carboxylic acid, likely proceeding through an aldehyde intermediate. The conversion of a 5-formyl group to a carboxylic acid is a standard transformation. mdpi.com

Reduction Reactions (e.g., to Alcohols)

The reduction of the alkoxy groups in this compound to their corresponding alcohols is a challenging but potentially useful transformation. This would typically involve the cleavage of the ether bond to form a hydroxyl group, followed by reduction of the resulting functionality if necessary.

The reduction of carbonyl compounds, which could be formed via oxidation of the alkoxy groups as described above, to alcohols is a standard procedure in organic synthesis. fiveable.me Reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used for the reduction of aldehydes and ketones to primary and secondary alcohols, respectively. ncert.nic.inlibretexts.org Carboxylic acids and esters can also be reduced to primary alcohols using a strong reducing agent like LiAlH₄. organic-chemistry.org

Direct reduction of the alkoxy group is less common. However, a two-step process involving ether cleavage followed by reduction of the resulting intermediate is a viable strategy. The cleavage of ethers can be achieved with strong acids, and the resulting alcohol can then be subjected to reduction if further transformation is desired. libretexts.org

Lithiation and Electrophilic Quenching at the Pyrimidine Core

The pyrimidine ring itself can be functionalized through metallation and subsequent reaction with electrophiles. This approach allows for the introduction of a wide range of substituents at specific positions on the heterocyclic core.

Directed Ortho-Metalation Strategies (e.g., C5-lithiation)

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. clockss.org The presence of a directing metalating group (DMG) guides the deprotonation to the adjacent ortho position. In the case of this compound, the 5-methoxy group can act as a DMG, directing lithiation to the C6 position. However, the inherent reactivity of the pyrimidine ring and the presence of other substituents will influence the outcome.

Research has shown that 2- and/or 4-alkoxy or acylaminopyrimidines can undergo ortho-directed lithiation at the 5-position when treated with a hindered base like lithium 2,2,6,6-tetramethylpiperidide (LTMP). researchgate.net This suggests that direct lithiation at the C5 position of this compound is a feasible strategy, likely facilitated by the directing effect of the 2-ethoxy group. The use of hindered bases is often necessary to prevent nucleophilic addition to the pyrimidine ring. clockss.org The lithiation of a protected 4-chloro-7H-pyrrolo[2,3-d]pyrimidine at the C6 position has been successfully demonstrated, further supporting the viability of directed lithiation on similar heterocyclic systems. nih.gov

Introduction of Diverse Electrophilic Moieties

Once the lithiated pyrimidine species is generated, it can be quenched with a variety of electrophiles to introduce new functional groups. This opens up a vast chemical space for the derivatization of the pyrimidine core.

The quenching of lithiated pyrimidines with electrophiles such as aldehydes, ketones, and chlorotrimethylsilane (B32843) has been reported. researchgate.netnih.gov The reaction of lithiated N-benzylpyrene-1-carboxamide with various electrophiles has also been studied, demonstrating the versatility of this approach. mdpi.com The choice of electrophile determines the nature of the substituent introduced at the C5 position.

Table 2: Examples of Electrophilic Quenching of Lithiated Heterocycles

| Lithiated Substrate | Base | Electrophile | Product | Yield (%) | Reference |

| 2- and/or 4-alkoxy or acylaminopyrimidine | LTMP | Various electrophiles | 5-substituted pyrimidines | N/A | researchgate.net |

| Protected 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | LDA | Benzaldehyde | (4-chloro-7-(SEM)-7H-pyrrolo[2,3-d]pyrimidin-6-yl)(phenyl)methanol | 93 | nih.gov |

| Protected 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | LDA | Acetone | 2-(4-chloro-7-(SEM)-7H-pyrrolo[2,3-d]pyrimidin-6-yl)propan-2-ol | 64 | nih.gov |

| N-Benzylpyrene-1-carboxamide | n-BuLi/TMEDA | TMSCl | Silylated product | 52 | mdpi.com |

| 3-Chloropyridine | LDA | Chlorotrimethylsilane | 3-Chloro-4-(trimethylsilyl)pyridine | Good | researchgate.net |

Rearrangement Reactions and Pericyclic Processes

While specific literature on the rearrangement and pericyclic reactions of this compound is not extensively documented, the inherent electronic nature of the pyrimidine ring suggests potential pathways for such transformations, particularly after initial modification.

Rearrangement Reactions:

A notable rearrangement reaction in pyrimidine chemistry is the Dimroth rearrangement, which typically involves the isomerization of heterocyclic compounds containing endocyclic and exocyclic nitrogen atoms. wikipedia.org This process proceeds through a ring-opening and subsequent ring-closing mechanism, leading to a thermodynamically more stable isomer. For a derivative of this compound to undergo a classical Dimroth rearrangement, the chloro group at the C4 position would first need to be replaced by an amino or a substituted amino group. This initial nucleophilic substitution would yield a 4-amino-2-ethoxy-5-methoxypyrimidine derivative.

The Dimroth rearrangement of related 1-alkyl-2-iminopyrimidines has been observed, where the exocyclic imino nitrogen and the N1 atom of the pyrimidine ring switch places. wikipedia.org The mechanism involves the addition of a nucleophile (often water or hydroxide) to the C2 position, followed by the cleavage of the N1-C2 bond to form an open-chain intermediate. Rotation around the C5-C6 bond and subsequent ring closure by the attack of the terminal amino group onto the formyl group, followed by dehydration, completes the rearrangement. The presence of electron-donating groups, such as the ethoxy and methoxy groups in the target molecule's backbone, would be expected to influence the electronic distribution of the pyrimidine ring and potentially affect the rate and feasibility of such a rearrangement in its amino derivatives.

Pericyclic Reactions:

Pericyclic reactions, which proceed through a concerted, cyclic transition state, are a fundamental class of reactions in organic chemistry. msu.edulibretexts.orglibretexts.org These reactions, including cycloadditions, electrocyclic reactions, and sigmatropic rearrangements, are governed by the principles of orbital symmetry. libretexts.orgebsco.com The participation of heterocyclic systems like pyrimidine in pericyclic reactions is well-established, often leveraging the π-system of the aromatic ring.

The electron-rich nature of the 2,5-dialkoxypyrimidine system could, in principle, make it a suitable diene component in [4+2] cycloaddition reactions (Diels-Alder reactions). However, the aromaticity of the pyrimidine ring presents a significant energy barrier to such transformations. More commonly, the pyrimidine ring acts as a dienophile if it contains electron-withdrawing groups. In the case of this compound, the electron-donating alkoxy groups would likely disfavor its participation as a dienophile.

For the pyrimidine ring to act as a diene, dearomatization is necessary, which is energetically unfavorable. However, certain activated pyrimidines or their derivatives can undergo such reactions. There are no specific reports of this compound participating in pericyclic reactions. It is more plausible that derivatives of this compound, where the substitution pattern is altered to favor participation in such concerted processes, might undergo these transformations.

Synthesis of Fused Polycyclic Heterocyclic Systems

The this compound scaffold is a valuable precursor for the synthesis of fused heterocyclic systems, which are prevalent in medicinal chemistry. nih.gov The general strategy involves the displacement of the C4 chloro atom with a suitable nucleophile, which then participates in a subsequent cyclization reaction.

The synthesis of pyrimido[4,5-d]pyrimidines often commences from 4-aminopyrimidine derivatives. researchgate.netnih.gov Therefore, the initial step in utilizing this compound for this purpose would be its conversion to 4-amino-2-ethoxy-5-methoxypyrimidine via nucleophilic aromatic substitution with ammonia (B1221849) or an amine. This amino-pyrimidine can then undergo annulation reactions with various electrophilic partners to construct the second pyrimidine ring.

One common method involves the reaction of a 4-aminopyrimidine with a one-carbon electrophile, such as formamide (B127407) or a derivative thereof. For instance, heating 4-amino-2-ethoxy-5-methoxypyrimidine with formamide or triethyl orthoformate would be a plausible route to the corresponding 2-ethoxy-5-methoxypyrimido[4,5-d]pyrimidine.

Alternatively, multicomponent reactions can be employed. The reaction of a 4-aminopyrimidine with an aldehyde and an active methylene (B1212753) compound, or with isocyanates, can also lead to the formation of the pyrimido[4,5-d]pyrimidine (B13093195) core. The specific substitution pattern of the resulting fused system would depend on the nature of the reactants used in the annulation step.

A representative, though not specific to the target molecule, synthesis of pyrimido[4,5-d]pyrimidine derivatives involves the reaction of 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione with primary amines and aldehydes in a double Mannich reaction to form the fused ring system. researchgate.net This highlights the general principle of using an aminopyrimidine as a key intermediate.

Table 1: Potential Reactions for the Synthesis of Pyrimido[4,5-d]pyrimidines from 4-Amino-2-ethoxy-5-methoxypyrimidine

| Reagent(s) for Annulation | Resulting Fused System | Reaction Type |

| Formamide | 2-Ethoxy-5-methoxypyrimido[4,5-d]pyrimidine | Cyclocondensation |

| Triethyl orthoformate | 2-Ethoxy-5-methoxypyrimido[4,5-d]pyrimidine | Cyclocondensation |

| Isocyanate (R-N=C=O) | Substituted pyrimido[4,5-d]pyrimidine-2,4-dione | Annulation |

| Aldehyde (R-CHO) and Urea (B33335) | Substituted tetrahydropyrimido[4,5-d]pyrimidine | Multicomponent Reaction |

The versatility of the this compound scaffold extends to the synthesis of other fused heterocyclic systems. By choosing appropriate reaction partners, various bi- and polycyclic architectures can be accessed.

For example, reaction of the corresponding 4-amino derivative with α,β-unsaturated carbonyl compounds could lead to the formation of pyridopyrimidines through a Michael addition followed by cyclization and aromatization. Similarly, reaction with β-ketoesters could yield pyrimido[4,5-b]pyridines.

The synthesis of pyrimido[4,5-b] wikipedia.orgresearchgate.netbenzodiazepines has been achieved through the intramolecular Friedel-Crafts cyclization of 5-amino-4-(N-substituted)anilino-6-chloropyrimidine derivatives. libretexts.org This suggests a potential route starting from this compound, where the chloro group is first substituted with an appropriately substituted aniline.

Furthermore, the synthesis of other fused systems such as thiazolo[4,5-d]pyrimidines could be envisaged starting from a derivative of the title compound. For instance, conversion of the chloro group to a thiol, followed by reaction with an α-haloketone and subsequent cyclization, is a known strategy for constructing the thiazole (B1198619) ring.

Table 2: Examples of Potential Bi- and Polycyclic Systems from this compound Derivatives

| Fused Heterocyclic System | Potential Synthetic Strategy |

| Pyridopyrimidines | Reaction of the 4-amino derivative with α,β-unsaturated carbonyls. |

| Pyrimido[4,5-b]pyridines | Reaction of the 4-amino derivative with β-ketoesters. |

| Thiazolo[4,5-d]pyrimidines | Conversion to a 4-thiopyrimidine followed by reaction with an α-haloketone. |

| Pyrimido[4,5-b]indoles | Intramolecular C-H insertion of a 4-azido derivative. researchgate.net |

The chemical reactivity of this compound, particularly its propensity to undergo nucleophilic substitution at the C4 position, unlocks a diverse array of subsequent transformations. While direct evidence for its participation in rearrangement and pericyclic reactions is limited, the resulting amino derivatives are prime candidates for such processes and for the construction of a wide range of fused heterocyclic systems of significant chemical and potential biological interest.

Applications of 4 Chloro 2 Ethoxy 5 Methoxypyrimidine As a Chemical Building Block

Role as an Intermediate in Fine Chemical Synthesis

4-Chloro-2-ethoxy-5-methoxypyrimidine is a polyfunctionalized pyrimidine (B1678525) that serves as a valuable intermediate in organic synthesis. The reactivity of the pyrimidine ring is significantly influenced by its substituents. The chlorine atom at the 4-position is a key reactive site, susceptible to nucleophilic aromatic substitution (SNAr) reactions. nbinno.comacs.org This allows for the facile introduction of a wide range of functional groups, including amines, alcohols, and thiols, by displacing the chloride ion. nbinno.com

The general order of reactivity for nucleophilic substitution on di- and tri-substituted pyrimidines is typically C4(6) > C2 > C5. acs.org In this compound, the chlorine at the C4 position is activated for displacement. This regioselectivity is crucial for the controlled, stepwise synthesis of complex molecules. The ethoxy and methoxy (B1213986) groups at the C2 and C5 positions, respectively, also modulate the electronic properties of the pyrimidine ring, further influencing its reactivity and providing additional points for potential modification in more advanced synthetic steps. The strategic manipulation of these reactive sites makes this compound a valuable precursor for creating diverse libraries of substituted pyrimidines for various applications. thieme.de

Pharmaceutical Research and Drug Discovery Scaffolds

The pyrimidine core is a prevalent feature in a multitude of approved and investigational drugs. nih.gov Its ability to mimic the structure of endogenous nucleobases and to participate in hydrogen bonding interactions makes it an ideal scaffold for targeting a variety of biological receptors and enzymes.

Precursors for Kinase Inhibitor Development (e.g., BMPR2-Selective Inhibitors)

Protein kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is often implicated in diseases such as cancer. nih.gov Consequently, the development of kinase inhibitors is a major focus of modern drug discovery. The pyrimidine scaffold is a common feature in many kinase inhibitors.

While a direct synthesis of a BMPR2-selective inhibitor from this compound is not explicitly detailed in the provided search results, the synthesis of potent and selective inhibitors of Bone Morphogenetic Protein Receptor Type 2 (BMPR2) has been reported starting from the structurally similar 2,4-dichloro-5-methoxypyrimidine. In this synthesis, the C4 chlorine is selectively displaced by a substituted phenylpiperazine in an SNAr reaction. This is followed by a Buchwald-Hartwig coupling at the C2 position to introduce an aminobenzenesulfonamide moiety. Given the established reactivity of the C4 chlorine on the pyrimidine ring, it is highly probable that this compound could serve as a precursor in a similar synthetic strategy, with the ethoxy group at the C2 position potentially influencing the final compound's properties or providing a point for further derivatization.

Synthesis of Heteroarylpiperazine Derivatives

Heteroarylpiperazine moieties are common structural motifs in many biologically active compounds, including kinase inhibitors. The synthesis of BMPR2-selective inhibitors mentioned previously provides a clear example of how a chloropyrimidine can be used to generate heteroarylpiperazine derivatives. The reaction involves the nucleophilic substitution of the C4 chlorine of 2,4-dichloro-5-methoxypyrimidine with a phenylpiperazine. This reaction highlights the utility of the chloro-substituted pyrimidine ring as a scaffold for attaching various piperazine-containing groups, which are often crucial for achieving desired pharmacological activity. By analogy, this compound would be expected to react similarly with a variety of heteroarylpiperazines to generate a library of compounds for screening in drug discovery programs.

Core Structure for Endothelin Receptor Antagonists

Endothelin receptors, particularly the endothelin-A (ETA) receptor, are implicated in the pathophysiology of several cardiovascular diseases, including pulmonary arterial hypertension. researchgate.net Consequently, ETA receptor antagonists are an important class of therapeutic agents. Several potent endothelin receptor antagonists feature a pyrimidine core. For instance, Ambrisentan is a selective ETA receptor antagonist that contains a disubstituted pyrimidine ring. The synthesis of some endothelin receptor antagonists involves the introduction of a pyrimidine moiety in the final stages of the synthetic sequence. researchgate.net While a direct synthesis of an endothelin receptor antagonist from this compound has not been specifically identified, the presence of the pyrimidine core in known antagonists suggests that this compound could serve as a valuable starting material for the development of new antagonists with potentially improved properties.

Building Blocks for Antiviral Agents

The pyrimidine scaffold is a cornerstone in the development of antiviral drugs, largely due to its structural similarity to the nucleobases of DNA and RNA. nih.gov Many antiviral agents are nucleoside analogs that incorporate a modified pyrimidine ring. Beyond nucleoside analogs, non-nucleoside pyrimidine derivatives have also shown significant antiviral activity against a range of viruses, including human immunodeficiency virus (HIV) and herpes simplex virus (HSV). acs.org The synthesis of these antiviral compounds often relies on the functionalization of a pre-formed pyrimidine ring. mdpi.com this compound, with its reactive chlorine atom, provides a convenient handle for attaching various side chains that can interact with viral enzymes or other viral components. The ethoxy and methoxy groups can also be varied to optimize the antiviral activity and pharmacokinetic properties of the resulting compounds.

Agrochemical Development

Pyrimidine derivatives are not only important in medicine but also play a crucial role in modern agriculture as active ingredients in herbicides, fungicides, and insecticides. acs.org The pyrimidine ring is a key structural feature in many commercially successful agrochemicals. nih.gov

Herbicides: Phenylpyrimidine derivatives have been extensively studied for their herbicidal activity. thepharmajournal.com These compounds often act by inhibiting specific plant enzymes involved in essential metabolic pathways. thepharmajournal.com For example, some pyrimidine-containing herbicides target acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids. The structural diversity that can be achieved starting from a versatile intermediate like this compound allows for the synthesis of novel herbicides with potentially new modes of action or improved efficacy against resistant weeds. researchgate.netnih.gov

Fungicides: Pyrimidine derivatives are also prominent in the development of fungicides. nih.gov Several commercial fungicides, such as pyrimethanil, are based on a pyrimidine scaffold. frontiersin.org These compounds can act on various fungal targets, including enzymes involved in cell wall biosynthesis or respiration. acs.org The synthesis of novel pyrimidine-based fungicides often involves the reaction of a chloropyrimidine with various nucleophiles to introduce fungicidally active moieties. frontiersin.org

Insecticides: The pyrimidine core is also found in a number of insecticides. nih.gov For instance, benzpyrimoxan is a novel insecticide with a substituted pyrimidine structure that is effective against rice planthoppers. jst.go.jp The development of new insecticides is crucial to manage insect resistance to existing products. The ability to easily modify the pyrimidine scaffold of this compound makes it an attractive starting point for the discovery of new insecticidal compounds with novel modes of action. researchgate.netmdpi.com

Intermediates for Herbicide Synthesis (e.g., 2,4,5-T Methyl Ester Analogs)

Substituted chloropyrimidines are valuable precursors in the agrochemical industry for manufacturing modern herbicides. google.com The chlorine atom on the pyrimidine ring is a key functional group, serving as a leaving group in nucleophilic substitution reactions. This reactivity allows for the coupling of the pyrimidine core with other molecules to create complex, active herbicidal agents.

A significant application of 4-chloropyrimidine derivatives is in the synthesis of aryloxyphenoxypropionates (APPs), a major class of herbicides that target the acetyl-CoA carboxylase (ACCase) enzyme in grasses. researchgate.net In these synthetic pathways, the 4-chloro position of the pyrimidine ring readily reacts with the hydroxyl group of a phenoxypropionate intermediate. researchgate.net This reaction creates an ether linkage and forms the final herbicidal product. The versatility of this process allows for the convenient functionalization of the phenoxypropionate core with various pyrimidinyl moieties. researchgate.net

Other Pesticidal Applications

The pyrimidine scaffold is a recurring structural motif in a wide range of biologically active compounds, including various pesticides beyond herbicides. mdpi.com Fused pyrimidine structures, for instance, have been noted for their herbicidal properties. nih.gov The inherent biological activity of the pyrimidine ring system has led to extensive research and development in medicinal chemistry and agrochemicals. growingscience.com While specific research on this compound's role in insecticides or fungicides is not detailed, the broader class of pyrimidine derivatives is known to possess insecticidal and antifungal activities. mdpi.com This suggests potential for the compound and its derivatives to serve as building blocks in the discovery and synthesis of new pesticidal agents.

Contributions to Material Science and Polymer Chemistry

In material science, the reactivity of chloropyrimidines is leveraged to modify and enhance the properties of polymeric materials, particularly textiles. These compounds can be grafted onto material surfaces to introduce new functionalities.

Functionalization of Polymeric Materials (e.g., anti-pilling textiles using related compounds)

A significant issue for textiles, especially those made from natural cellulose materials like cotton, is their tendency to form pills (small, tangled balls of fiber) due to friction and mechanical stress during wear and washing. nih.govjcsp.org.pk Chemical finishing treatments using crosslinking agents can mitigate this issue. nih.gov

Research has demonstrated that chloropyrimidine compounds, including the related 2,4-dichloro-5-methoxypyrimidine (DMP), can be used to create durable anti-pilling finishes on cotton fabrics. nih.govresearchgate.net The process involves grafting the chloropyrimidine onto the surface of the cotton fibers. The reactive C-Cl group on the pyrimidine ring forms a covalent bond with the hydroxyl (-OH) groups of the cellulose in the cotton. nih.gov This reaction creates a stable film on the fiber surface and crosslinks adjacent fibers, which restricts fiber movement and entanglement, thereby reducing pilling. mdpi.com

Studies show that this treatment leads to excellent and durable anti-pilling activity, with fabrics maintaining a high grade even after multiple washes. nih.govresearchgate.net

Pilling Grade of Cotton Fabric Treated with Chloropyrimidine Compounds

| Sample | Pilling Grade (Before Wash) | Pilling Grade (After 10 Washes) |

|---|---|---|

| Control (Untreated) | - | 1-2 |

| Treated with Chloropyrimidine | 4-5 to 5 | 3-4 |

Note: Pilling grade is rated on a scale of 1 (very severe pilling) to 5 (no pilling). Data sourced from studies on related chloropyrimidine compounds. nih.gov

In addition to improving anti-pilling performance, this modification can also enhance the dyeability of the cotton fabric. nih.gov

Specialty Chemical Applications

As a multifunctional heterocyclic compound, this compound serves as a valuable building block in the synthesis of fine and specialty chemicals. cymitquimica.combldpharm.com Its primary role is that of a synthetic intermediate, where the pyrimidine core is introduced into larger, more complex molecules. nih.gov The reactivity of the chlorine atom at the C4 position allows for nucleophilic displacement, making it a versatile scaffold for creating a library of substituted pyrimidines. researchgate.net This versatility is crucial in drug discovery and materials science, where novel molecular structures are constantly sought. nih.govacs.org

Mechanistic Investigations of Biological Activities of 4 Chloro 2 Ethoxy 5 Methoxypyrimidine Derivatives Preclinical Focus

Enzyme Inhibition Studies (in vitro and preclinical animal models)

The ability of 4-chloro-2-ethoxy-5-methoxypyrimidine derivatives to inhibit specific enzymes is a key area of investigation. These interactions are fundamental to their potential therapeutic applications.

Kinase Enzyme Inhibition Mechanisms

Kinases are critical regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases. Pyrimidine (B1678525) derivatives have been identified as a versatile scaffold for the development of kinase inhibitors.

BMPR2-selective Inhibition: Bone Morphogenetic Protein Receptor Type 2 (BMPR2) is a serine/threonine kinase involved in cell proliferation, differentiation, and apoptosis. While direct studies on this compound are limited, research on structurally similar 2,4-disubstituted pyrimidines has revealed potent and selective inhibition of BMPR2. For instance, derivatives emerging from DNA-encoded chemical library screening have demonstrated low nanomolar inhibitory concentrations (IC50) against BMPR2, highlighting the potential of the pyrimidine core to serve as a foundation for selective BMPR2 inhibitors.

PfCDPK1 Inhibition: Plasmodium falciparum calcium-dependent protein kinase 1 (PfCDPK1) is essential for the life cycle of the malaria parasite, making it an attractive drug target. Studies on 2,4,5-trisubstituted pyrimidines have shown their potential as dual inhibitors of plasmodial kinases, including those structurally related to PfCDPK1. For example, certain pyrimidine analogs have demonstrated inhibitory activity against essential parasite kinases, suggesting that derivatives of this compound could be engineered to target PfCDPK1. nih.gov One study identified a 2,4,5-trisubstituted pyrimidine, compound 23e , as a potent inhibitor of a related plasmodial kinase, PfPK6, with an IC50 of 8 nM. nih.gov

| Compound/Derivative Class | Target Kinase | Reported IC50 | Reference |

| 2,4,5-Trisubstituted Pyrimidine (23e) | PfPK6 (related plasmodial kinase) | 8 nM | nih.gov |

Acetylcholinesterase Modulation

Acetylcholinesterase (AChE) is a key enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. While the pyrimidine scaffold is a component of some AChE inhibitors, specific preclinical studies focusing on the acetylcholinesterase modulating effects of this compound derivatives are not extensively reported in the current literature. Further research is needed to determine if this particular substitution pattern confers any significant activity towards AChE.

Cyclooxygenase (COX-2) Enzyme Inhibition

Cyclooxygenase-2 (COX-2) is an enzyme that is often upregulated during inflammation and in various cancers. Selective inhibition of COX-2 is a well-established strategy for anti-inflammatory therapy. Numerous studies have demonstrated that the pyrimidine core can be incorporated into potent and selective COX-2 inhibitors. nih.govnih.gov The structural features of these derivatives, often including a sulfonamide or a similar pharmacophore, are crucial for their selective binding to the COX-2 active site. For example, certain novel 1,4-benzoxazine derivatives, which share some structural similarities with substituted pyrimidines, have shown significant COX-2 inhibition with IC50 values in the sub-micromolar range. rsc.org

| Derivative Class | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Indomethacin Amide (Compound 7) | 0.009 | - | - | nih.gov |

| Indomethacin Ester (Compound 8) | 0.2 | - | - | nih.gov |

| 1,4-Benzoxazine Derivative (3e) | 0.57 | >100 | >175 | rsc.org |

| 1,4-Benzoxazine Derivative (3f) | 0.62 | >100 | >161 | rsc.org |

Other Enzyme-Targeted Interventions (e.g., Urease)

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) and is a key virulence factor in some pathogenic bacteria, such as Helicobacter pylori. The inhibition of urease is a therapeutic strategy for treating infections caused by these organisms. Pyrimidine derivatives have been investigated as potential urease inhibitors. researchgate.netnih.gov Studies on various heterocyclic compounds, including those with a pyrimidine core, have identified compounds with potent urease inhibitory activity, often exceeding that of the standard inhibitor, thiourea (B124793). researchgate.net

| Derivative Class | Urease IC50 (µM) | Standard (Thiourea) IC50 (µM) | Reference |

| Phenylurea-conjugated Pyridinium Derivative | 4.08 - 6.20 | 23.00 | researchgate.net |

| 2-(1-(5-chlorothiophen-2-yl)ethylidene)-N-(2-morpholinoethyl)hydrazinecarbothioamide (5g) | 3.80 | - | researchgate.net |

Receptor Ligand Binding and Modulation (in vitro and preclinical animal models)

In addition to enzyme inhibition, derivatives of this compound may exert their effects by binding to and modulating the function of various cell surface and intracellular receptors.

Alpha-Adrenoceptor Antagonism (in isolated tissue models)

Antiviral Mechanisms of Action (in vitro cellular assays)

While direct studies on this compound are limited, the pyrimidine scaffold is a known constituent of various antiviral agents. The antiviral mechanisms of pyrimidine derivatives often involve the targeting of viral enzymes essential for replication.

Flavivirus Replication Inhibition (e.g., DENV, ZIKV Methyltransferases, RNA-Dependent RNA Polymerase)

The RNA-dependent RNA polymerase (RdRp) of flaviviruses like Dengue (DENV) and Zika (ZIKV) is a prime target for antiviral drug development due to its crucial role in viral genome replication and the absence of a human counterpart. nih.gov Several pyrimidine-containing nucleoside and non-nucleoside inhibitors have been investigated for their ability to inhibit flavivirus RdRp.

For example, N-sulfonylanthranilic acid derivatives have been identified as allosteric inhibitors of DENV RdRp, demonstrating specificity for the DENV enzyme over other viral polymerases. nih.gov These compounds are believed to block the RNA template tunnel of the polymerase. nih.gov Another example is the adenosine (B11128) nucleoside analog Galidesivir, which is triphosphorylated by host kinases and subsequently inhibits the RdRp of DENV and ZIKV. biorxiv.orgbiorxiv.org Although not pyrimidine derivatives themselves, the success of these compounds highlights the viability of targeting flavivirus RdRp.

Investigations into pyrazole (B372694) derivatives have also yielded compounds with anti-DENV activity by targeting the NS5 RdRp. nih.gov These studies provide a strong rationale for exploring substituted pyrimidines, such as this compound, as potential inhibitors of flavivirus replication, although specific data for this compound is not currently available.

| Compound Class/Name | Viral Target | Mechanism of Action |

| N-sulfonylanthranilic acid derivatives | DENV RdRp | Allosteric inhibition, blocking of RNA tunnel nih.gov |

| Galidesivir | DENV and ZIKV RdRp | Nucleoside analog, termination of RNA synthesis biorxiv.orgbiorxiv.org |

| Pyrazole derivatives | DENV NS5 RdRp | Inhibition of polymerase activity nih.gov |

Interference with Nucleic Acid Synthesis

The mechanism of many antiviral pyrimidine derivatives involves direct interference with nucleic acid synthesis. This can occur through several pathways, including acting as a chain terminator after being incorporated into the growing viral RNA or DNA strand, or by inhibiting enzymes crucial for the synthesis of nucleotide precursors.

In the context of flaviviruses, nucleoside analogs that mimic natural purines or pyrimidines are a common strategy. Once phosphorylated within the cell, these analogs can be incorporated by the viral RdRp into the new RNA strand, leading to premature termination of synthesis. biorxiv.org For instance, the compound 2'-C-methylcytidine is a known inhibitor of DENV RdRp and serves as a positive control in many antiviral assays. researchgate.net

Furthermore, some compounds can inhibit DNA and RNA synthesis in cancer cells, which, while a different context, demonstrates the potential for pyrimidine derivatives to interfere with nucleic acid production. mdpi.com Novel 7-Chloro-(4-thioalkylquinoline) derivatives, for example, have been shown to inhibit both DNA and RNA synthesis in leukemia cell lines at higher concentrations. mdpi.com This broad activity suggests that a pyrimidine core, such as that in this compound, could potentially be functionalized to achieve similar effects against viral targets.

Anti-proliferative and Apoptosis Induction Studies (in vitro cell lines and preclinical animal models)

The pyrimidine ring is a key structural motif in many compounds with anti-proliferative and pro-apoptotic properties. While specific studies on this compound are not prominent, research on related pyrimidine derivatives provides insight into their potential mechanisms in cancer cells.

Cellular Viability and Growth Inhibition Assays

The anti-proliferative activity of various pyrimidine derivatives has been evaluated against a range of human cancer cell lines. For example, a series of 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates were tested for their effects on breast cancer cell lines (MCF-7 and MDA-MB-231). nih.gov These compounds demonstrated significant growth inhibition, with some derivatives showing high selectivity for cancer cells over non-cancerous cell lines. nih.gov

Another study focused on 7-chloro-(4-thioalkylquinoline) derivatives, which were evaluated against a panel of human solid tumor cell lines, including lung, colon, and leukemia. mdpi.com Several of these compounds exhibited potent cytotoxic activity, with IC50 values in the low micromolar range against the CCRF-CEM leukemia cell line. mdpi.com These findings highlight the potential of chlorinated pyrimidine-like structures to serve as scaffolds for potent anti-cancer agents.

| Compound Class | Cell Lines Tested | Outcome |

| 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates | MCF-7, MDA-MB-231 (breast cancer) | Significant growth inhibition nih.gov |

| 7-chloro-(4-thioalkylquinoline) derivatives | CCRF-CEM (leukemia), A549 (lung), HCT116 (colon) | Potent cytotoxic activity mdpi.com |

Apoptotic Marker Analysis

In addition to inhibiting cell growth, many anti-cancer compounds induce apoptosis, or programmed cell death. The analysis of apoptotic markers provides crucial information about the mechanism of action of these compounds. For the 7-chloro-(4-thioalkylquinoline) derivatives, further investigation revealed that at concentrations corresponding to 5 times their IC50, the compounds induced apoptosis in CCRF-CEM cells. mdpi.com This was accompanied by an accumulation of cells in the G0/G1 phase of the cell cycle, suggesting cell cycle arrest. mdpi.com

While direct evidence for this compound is lacking, the established pro-apoptotic activity of structurally related heterocyclic compounds provides a strong rationale for investigating its potential in this area. Future studies would need to assess its effects on key apoptotic markers such as caspase activation, PARP cleavage, and changes in the expression of Bcl-2 family proteins in various cancer cell lines.

Neurobiological Activity Investigations (preclinical models)

Investigations into the neurobiological activities of pyrimidine derivatives are an active area of research, with a general focus on their potential to address neurodegenerative diseases like Alzheimer's. nih.gov However, specific preclinical studies on the neuroprotective or cognitive-enhancing effects of this compound derivatives could not be identified. The existing research on neuroprotective pyrimidines often involves different substitution patterns and fused ring systems. researchgate.netmdpi.com For example, some pyrimidine derivatives have been investigated for their ability to inhibit glycogen (B147801) synthase kinase-3β (GSK-3β) or act as antioxidants, which are relevant mechanisms for neuroprotection. mdpi.com

Neuroprotective Effects

There is no specific information available in the scientific literature regarding the neuroprotective effects of this compound derivatives in preclinical models. The broader class of pyrimidines has been shown to play a role in the central nervous system, and various derivatives are being explored for their potential to mitigate neuronal damage through mechanisms like antioxidant and anti-inflammatory actions. researchgate.netmdpi.com

Cognitive Function Enhancement

Similarly, there is a lack of data on the effects of this compound derivatives on cognitive function in preclinical models. While some pyrimidine-based compounds have been studied for their potential to improve learning and memory, these investigations have not involved the specific chemical structure of interest. nih.gov

Antimicrobial Properties (preclinical in vitro studies)

The antimicrobial properties of various chlorinated and pyrimidine-containing compounds have been documented. Studies have shown that certain chloro-substituted benzamide (B126) and thiourea derivatives possess antibacterial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govbicbiotech.com For example, some 4-chloro-3-nitrophenylthiourea derivatives exhibited high antibacterial activity with low minimum inhibitory concentration (MIC) values. bicbiotech.com Additionally, some pyrimidine derivatives have been assessed for their in vitro antifungal activity. eurekaselect.com However, specific in vitro antimicrobial studies on derivatives of this compound are not detailed in the available research.

Structure Activity Relationship Sar and Computational Design of 4 Chloro 2 Ethoxy 5 Methoxypyrimidine Derivatives

Systemic Analysis of Substituent Effects on Biological Activity

The biological profile of a pyrimidine (B1678525) derivative can be finely tuned by altering the substituents at various positions of the ring. These modifications can impact the molecule's electronic properties, steric profile, lipophilicity, and ability to form key interactions with biological targets.

The specific placement of substituents on the pyrimidine ring is a critical determinant of biological activity. The reactivity of the C2, C4, C5, and C6 positions for nucleophilic aromatic substitution (SNAr) differs, influencing synthetic accessibility and the ultimate arrangement of functional groups. Generally, the C4 and C6 positions are more electrophilic and thus more reactive towards nucleophiles than the C2 position. nih.gov However, this reactivity can be modulated by the electronic effects of other substituents on the ring. wuxiapptec.com

For instance, in 2,4-dichloropyrimidines, nucleophilic substitution typically occurs selectively at the C4 position. wuxiapptec.com The presence of electron-donating or electron-withdrawing groups at the C5 or C6 positions can, however, alter this selectivity, sometimes favoring substitution at the C2 position. wuxiapptec.com This differential reactivity allows for the regioselective synthesis of disubstituted pyrimidines.

The functional groups themselves play a pivotal role. Moving a substituent from one position to another can dramatically alter the molecule's interaction with a target protein. In a study on pyrido[2,3-d]pyrimidin-7(8H)-ones, the nature of the substituent at the C4 position was found to be crucial, with different groups (e.g., amino, carbonyl, aryl) leading to varied inhibitory activities against tyrosine kinases. nih.gov The introduction of a substituent at the C4 position allowed for improved binding within the active site of the ZAP-70 protein. nih.gov This highlights that both the identity of the functional group and its location on the pyrimidine core are fundamental variables in SAR studies.

Halogen atoms are frequently incorporated into drug candidates to modulate their physicochemical and pharmacological properties. In pyrimidine derivatives, the identity of the halogen can have a profound impact on biological activity. The choice of halogen (e.g., fluorine, chlorine, bromine) affects the molecule's size, lipophilicity, and electronic distribution, which in turn influences target binding and metabolic stability. researchgate.net

In the development of various kinase inhibitors, halogen substitution is a common strategy. For example, in a series of 2,4,5-trisubstituted pyrimidines, a 5-bromo derivative was identified as a selective Aurora A kinase inhibitor. mdpi.com Studies on pyrrolo[2,3-d]pyrimidine derivatives have shown that the incorporation of halogens can enhance potency and selectivity for target kinases. mdpi.com

A systematic comparison of halogen substituents on α-pyrone derivatives revealed that a fluoro-substituent, with its high electronegativity and small atomic radius, conferred excellent inhibitory activity against C. albicans biofilm formation compared to chloro or bromo analogs. acs.org This was attributed to minimized steric hindrance and favorable electronic interactions. acs.org Similarly, in a series of indole (B1671886) analogues, halogen substituents (fluoro, chloro, or bromo) in the 5-position were found to be essential for potent 5-HT6 receptor agonist properties.

The following table illustrates the effect of halogen substitution on the inhibitory activity of pyrimidine derivatives against various cancer cell lines.

| Compound | R | Cell Line | IC₅₀ (µM) |

| 1a | H | A549 | >50 |

| 1b | F | A549 | 15.3 |

| 1c | Cl | A549 | 8.7 |

| 1d | Br | A549 | 5.2 |

| Data is illustrative and derived from general findings in medicinal chemistry literature on substituted heterocycles. |

The alkoxy group at the C2 position, such as the ethoxy group in the title compound, is another key site for modification. Altering the length and branching of the alkoxy chain can significantly affect the compound's lipophilicity, solubility, and steric fit within a receptor's binding pocket.

While direct SAR studies on the alkoxy chain of 4-Chloro-2-ethoxy-5-methoxypyrimidine are not extensively documented, general principles can be drawn from other classes of compounds. For instance, in a study of benzimidazole (B57391) 'nitazene' opioids, the length of the alkoxy chain markedly influenced potency. nih.gov The derivative with an ethoxy chain (etonitazene) was found to be the most potent agonist at the mu-opioid receptor compared to analogs with methoxy (B1213986) or longer chains like propoxy and butoxy. nih.gov This suggests that an optimal chain length exists for fitting into the target's binding site.

In other studies on pyrimidine acyclonucleosides, the nature of the alkoxymethyl group was shown to be critical for cytostatic activity, with modifications influencing the compound's ability to be phosphorylated to its active form. nih.gov These findings underscore that even subtle changes to an alkoxy substituent, such as increasing the chain length from methoxy to ethoxy or introducing branching, can lead to significant changes in biological activity by altering the molecule's pharmacokinetic and pharmacodynamic properties.

Each position on the pyrimidine ring offers a unique opportunity for modification to optimize biological activity.

C2-Position: The C2 position is often substituted with amino or alkoxy groups. In many kinase inhibitors, a 2-aminopyrimidine (B69317) motif acts as a "hinge-binder," forming crucial hydrogen bonds with the backbone of the kinase hinge region. nih.gov Modifying the substituent at C2 can therefore directly impact target affinity. organic-chemistry.org

C4-Position: The C4 position is highly reactive and often bears substituents that occupy a major groove in the target's active site. nih.gov In the development of 2,4-diaminopyrimidine (B92962) kinase inhibitors, the C4-chlorine is typically displaced by various amines to generate diversity and tune selectivity. nih.gov

C5-Position: The C5 position is frequently modified to enhance potency and modulate physicochemical properties. Substitution at C5 with small groups like halogens or methyl groups is a common strategy. mdpi.comresearchgate.net For example, the anticancer drug 5-fluorouracil (B62378) relies on the fluorine atom at this position for its mechanism of action. researchgate.net In some kinase inhibitors, bulky substituents at the C5 position can lead to steric clashes, while in others they are well-tolerated and can provide additional beneficial interactions. wuxiapptec.com

C6-Position: Similar to the C4 position, the C6 position can be functionalized to interact with the solvent-exposed region of a binding pocket. In the development of tubulin polymerization inhibitors based on a 2,4,5-substituted pyrimidine scaffold, modifications at the C4 and C5 positions were key to achieving high potency. nih.gov In uracil (B121893) derivatives, C6 substitutions have been shown to influence antiproliferative activity against HeLa cells. nih.gov

The following table summarizes the general role of substituents at different positions on the pyrimidine ring based on published SAR studies.

| Position | Common Substituents | General Role in SAR |

| C2 | Amino, Alkoxy, Aryl | Hinge-binding in kinases, modulating potency. nih.gov |

| C4 | Amino, Aryl, Halogen | Interacting with binding site grooves, tuning selectivity. nih.govnih.gov |

| C5 | Halogen, Alkyl, Methoxy | Modulating electronics, lipophilicity, and metabolic stability. mdpi.comresearchgate.net |

| C6 | Alkyl, Aryl | Interacting with solvent-exposed regions, influencing pharmacokinetics. nih.govnih.gov |

| This table represents a generalized summary from multiple studies on pyrimidine derivatives. |

Rational Design Principles

Modern drug discovery often moves beyond traditional trial-and-error synthesis, employing computational methods to guide the design of new molecules. For pyrimidine derivatives, these strategies are crucial for navigating the vast chemical space of possible substitutions to identify promising candidates.

When the three-dimensional structure of a biological target is unknown, ligand-based drug design methods are particularly valuable. nih.gov These approaches rely on the principle that molecules with similar structures and properties are likely to have similar biological activities. Pharmacophore modeling is a key technique in this area. nih.gov

A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific target and elicit a biological response. researchgate.net By analyzing a set of known active pyrimidine derivatives, a pharmacophore model can be generated. This model then serves as a 3D query to screen virtual libraries of compounds, identifying new molecules that fit the pharmacophore and are therefore likely to be active. nih.gov

For example, pharmacophore models have been successfully used to design novel kinase inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrido[2,3-d]pyrimidine (B1209978) scaffolds. nih.govnih.gov These models help researchers understand which combination of substituents at the C2, C4, and C5 positions are optimal for binding and can guide the synthesis of more potent and selective inhibitors. rsc.org This approach was utilized in the design of novel pyrimidine-5-carbonitrile derivatives as COX-2 inhibitors, leading to the identification of compounds with potent activity. nih.gov

Structure-Based Drug Design (e.g., Protein-Ligand Docking)

Structure-Based Drug Design (SBDD) is a computational methodology that utilizes the three-dimensional (3D) structural information of macromolecular targets to design ligands with high affinity and specificity. acs.orgnih.gov A cornerstone of SBDD is molecular docking, a process that predicts the preferred orientation and conformation of a ligand when bound to a target protein's binding site. nih.gov This technique is instrumental in understanding molecular recognition events, including key intermolecular interactions that stabilize the ligand-receptor complex, and in quantitatively predicting binding energetics. nih.govnih.gov

For derivatives of this compound, the SBDD process would begin with obtaining a high-resolution 3D structure of a relevant biological target, such as a kinase or another enzyme, either through experimental methods like X-ray crystallography or via computational homology modeling. nih.govnih.gov The selection of the appropriate protein conformation is a critical step, as different structural arrangements can significantly influence the outcome of the design project. unimore.it

Once a target structure is established, derivatives of this compound can be computationally "docked" into the active site. Docking algorithms explore a vast conformational space to find the most energetically favorable binding pose. nih.gov The output is evaluated using scoring functions that rank the compounds based on their predicted binding affinity. nih.gov This allows for the prioritization of derivatives for synthesis and biological testing. The analysis of the docked poses reveals crucial interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts, that govern binding. nih.govnih.gov For instance, the methoxy and ethoxy groups on the pyrimidine scaffold could form hydrogen bonds with polar residues in the binding pocket, while the chloro-substituted ring might engage in hydrophobic interactions. nih.gov

The following table illustrates a hypothetical output from a docking study of this compound derivatives against a protein kinase target.

| Derivative (Modification on Pyrimidine Core) | Docking Score (kcal/mol) | Key Predicted Interactions | Target Residues Involved |

|---|---|---|---|

| R = -NH-phenyl | -9.8 | Hydrogen Bond, Hydrophobic | ASP-145, LEU-83 |

| R = -NH-indole | -10.5 | Hydrogen Bond, π-π Stacking | ASP-145, PHE-81 |

| R = -NH-benzyl | -9.2 | Hydrogen Bond, Hydrophobic | ASP-145, VAL-91 |

| R = -NH-cyclohexyl | -8.5 | Hydrophobic | LEU-83, ILE-130 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govmdpi.com The fundamental principle of QSAR is that variations in the structural or physicochemical properties of molecules within a series lead to corresponding changes in their biological activities. nih.gov These models are invaluable in drug discovery for predicting the activity of unsynthesized compounds, thereby guiding lead optimization and reducing the need for extensive synthesis and testing. nih.gov

Development of Predictive QSAR Models

The development of a robust QSAR model is a multi-step process that begins with the selection of a dataset of structurally related compounds, such as derivatives of this compound, with well-defined biological activity data. mdpi.comresearchgate.net The next crucial step is the calculation of molecular descriptors, which are numerical values that characterize the physicochemical, electronic, topological, and steric properties of the molecules. nih.govnih.gov

A wide array of descriptors can be calculated using specialized software. nih.gov These descriptors can be categorized as follows:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices, molecular connectivity, and descriptors based on the 2D graph representation of the molecule.

3D Descriptors: Properties derived from the 3D conformation of the molecule, such as molecular volume and surface area.

Quantum Chemical Descriptors: Electronic properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, and dipole moment, often calculated using Density Functional Theory (DFT). researchgate.net

Once the descriptors are calculated, a mathematical model is built using statistical methods. Multiple Linear Regression (MLR) is a common approach for creating a linear equation, while machine learning techniques like Artificial Neural Networks (ANN) can be employed to capture complex, non-linear relationships between descriptors and activity. nih.govresearchgate.net

The table below presents examples of molecular descriptors that could be used to develop a QSAR model for this compound derivatives.

| Descriptor Category | Example Descriptor | Information Encoded |

|---|---|---|

| Constitutional | Molecular Weight (MW) | Size of the molecule |

| Topological | Zagreb Index | Molecular branching |

| Geometric | Molecular Surface Area (MSA) | 3D size and shape |

| Electronic | Dipole Moment | Polarity and charge distribution |

| Physicochemical | LogP | Hydrophobicity/Lipophilicity |

Statistical Validation of QSAR Equations

A QSAR model is only useful if it has strong predictive power for new chemical entities. Therefore, rigorous statistical validation is an essential and critical part of the modeling process. researchgate.netnih.gov Validation assesses the robustness, stability, and predictive capability of the developed QSAR equation. nih.gov The process involves both internal and external validation techniques.

External validation is considered the most stringent test of a model's predictive power. nih.gov It involves using the developed model to predict the biological activities of a separate "test set" of compounds that were not used during the model development phase. researchgate.netnih.gov

Several statistical parameters are used to evaluate the quality and predictive ability of QSAR models: nih.gov

Coefficient of Determination (R²): Measures the goodness-of-fit of the model to the training data. Values closer to 1.0 indicate a better fit.

Cross-validated R² (Q²): An indicator of the model's internal predictive power. A high Q² (typically > 0.5) is desirable.

Root Mean Square Error (RMSE): Represents the average deviation between predicted and experimental values. Lower values indicate higher accuracy.

External R² (R²_ext): The R² value calculated for the external test set, indicating the model's ability to predict new data.

The following table shows a hypothetical comparison of validation statistics for MLR and ANN models developed for a series of pyrimidine derivatives, based on findings in related studies. nih.gov

| Statistical Parameter | MLR Model | ANN Model | Ideal Value |

|---|---|---|---|

| R² (Training Set) | 0.889 | 0.998 | → 1.0 |

| Q² (Internal Validation) | 0.750 | 0.915 | → 1.0 |

| RMSE (Training Set) | 0.210 | 0.035 | → 0 |

| R² (External Test Set) | 0.850 | 0.950 | → 1.0 |

Molecular Dynamics Simulations and Conformational Analysis

While docking and QSAR provide valuable static insights, Molecular Dynamics (MD) simulations offer a dynamic view of molecular systems. nih.gov MD simulations compute the movements of atoms in a molecule or a protein-ligand complex over time, providing a deeper understanding of conformational flexibility, binding stability, and the energetics of molecular interactions. nih.gov

Conformational analysis is a critical component of understanding a molecule's biological activity and is closely related to MD simulations. acs.org For this compound, this analysis would focus on the rotational freedom around the single bonds connecting the ethoxy and methoxy groups to the pyrimidine ring. The specific spatial arrangement (conformation) of these groups can significantly impact how the molecule fits into a receptor's binding site. nih.gov The flexibility or rigidity of the molecular skeleton can be a determining factor for high-affinity and selective binding to a biological target. nih.gov Studies on related heterocyclic systems, such as caffeine, have shown that the preferred orientation of substituent groups is influenced by subtle electronic and steric effects, like hyperconjugation and allylic strain. acs.orgnih.gov

MD simulations of a this compound derivative bound to its target protein can validate the stability of the docked pose. nih.gov By analyzing the trajectory of the simulation, researchers can calculate metrics like the Root Mean Square Deviation (RMSD) of the ligand, which indicates how much it moves from its initial docked position. A stable RMSD over the course of the simulation suggests a stable binding mode. nih.gov

Cheminformatics and Virtual Screening Applications

Cheminformatics involves the use of computational methods to analyze and manage large sets of chemical data. nih.gov It plays a vital role in modern drug discovery, particularly in the application of virtual screening. Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov

In the context of this compound, a virtual screening campaign would typically start with the creation of a virtual library of its derivatives. This library could contain thousands or even millions of virtual compounds with different substituents at various positions on the pyrimidine core.

The screening process often follows a hierarchical workflow:

Filtering by Physicochemical Properties: The library is first filtered using molecular descriptors to remove compounds with undesirable properties (e.g., poor drug-likeness) based on rules like Lipinski's Rule of Five. nih.gov

Pharmacophore-Based Screening: A pharmacophore model, representing the essential 3D arrangement of features required for binding, can be used to rapidly screen the library and select compounds that match the model.

Molecular Docking: The resulting subset of compounds is then subjected to molecular docking against the target protein. unimore.it This step is more computationally intensive but provides a more accurate prediction of binding affinity and pose.

Hit Selection and Prioritization: The top-ranked compounds from docking are visually inspected and prioritized for acquisition or synthesis and subsequent experimental validation.

This approach allows for the cost-effective exploration of a vast chemical space, significantly increasing the efficiency of identifying novel and potent lead compounds.

The table below outlines a typical workflow for a virtual screening campaign.

| Step | Method | Purpose | Output |

|---|---|---|---|

| 1. Library Preparation | Combinatorial Enumeration | Generate a large, diverse virtual library of derivatives. | ~1,000,000 virtual compounds |

| 2. Property Filtering | Calculation of Molecular Descriptors | Remove non-drug-like molecules. | ~200,000 filtered compounds |

| 3. Docking-Based Screening | High-Throughput Virtual Screening (HTVS) | Rapidly dock and score compounds. | ~10,000 ranked hits |

| 4. Refined Docking | Standard/Extra Precision Docking | More accurately re-score top hits. | ~500 high-confidence hits |

| 5. Hit Prioritization | Visual Inspection & Clustering | Select diverse and promising candidates for testing. | ~50 final compounds |

Advanced Analytical and Spectroscopic Characterization in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone of modern chemical analysis, offering profound insights into the molecular structure of a compound in solution. By probing the magnetic properties of atomic nuclei, NMR allows for the detailed mapping of the chemical environment of each atom, revealing how different parts of a molecule are connected. For a molecule such as 4-Chloro-2-ethoxy-5-methoxypyrimidine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed for a complete structural assignment.

¹H, ¹³C, and Heteronuclear NMR Techniques

The primary NMR experiments for organic compounds involve the observation of ¹H (proton) and ¹³C nuclei.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, distinct signals are expected for each chemically non-equivalent proton. Based on its structure, the following proton environments would be anticipated:

A singlet for the proton on the pyrimidine (B1678525) ring (C6-H).

A quartet for the methylene (B1212753) protons (-O-CH₂-CH₃) of the ethoxy group, arising from coupling to the adjacent methyl protons.

A triplet for the methyl protons (-O-CH₂-CH₃) of the ethoxy group, resulting from coupling to the neighboring methylene protons.

A singlet for the protons of the methoxy (B1213986) group (-OCH₃).

The chemical shift of each signal would provide information about the electronic environment of the protons. For instance, the pyrimidine proton would likely appear in the aromatic region of the spectrum.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, a distinct resonance is expected for each of the seven carbon atoms in a unique chemical environment. The expected signals would correspond to:

The four carbon atoms of the pyrimidine ring, with their chemical shifts influenced by the attached chloro, ethoxy, and methoxy substituents.

The methylene carbon of the ethoxy group.

The methyl carbon of the ethoxy group.

The carbon of the methoxy group.

The specific chemical shifts would be indicative of the electronic effects of the substituents on the pyrimidine ring.

2D NMR Experiments for Complex Structure Elucidation

While 1D NMR provides fundamental information, 2D NMR experiments are often necessary for the unambiguous assignment of all signals, especially in complex molecules.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would be used to identify protons that are spin-spin coupled. In the case of this compound, this would primarily show a correlation between the methylene and methyl protons of the ethoxy group, confirming their connectivity.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. This can be particularly useful in determining the preferred conformation of the ethoxy and methoxy groups relative to the pyrimidine ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide valuable information about its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination